Technical Profile: Ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0)
Technical Profile: Ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0)
[1][2][3]
Executive Summary
Ethyl 2-bromo-2-methylbutanoate (CAS 5398-71-0) is a specialized tertiary alkyl halide ester serving as a critical building block in organic synthesis and polymer chemistry.[1] Unlike its more common analog, ethyl 2-bromoisobutyrate, this compound introduces a chiral quaternary center (when desymmetrized) or a gem-dialkyl motif with unequal alkyl chains (methyl/ethyl).[1]
This structural asymmetry is highly valued in Medicinal Chemistry for modulating lipophilicity (LogP) and metabolic stability via the gem-dialkyl effect. Furthermore, its tertiary bromide functionality makes it a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP) , enabling the synthesis of well-defined block copolymers.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The following data characterizes the commercially available grade of Ethyl 2-bromo-2-methylbutanoate. Researchers should note the distinction between this isomer (2-bromo-2-methyl) and its regioisomer (2-bromo-3-methyl), as they exhibit significantly different reactivity profiles.[1]
Table 1: Physicochemical Constants[2]
| Property | Value | Note |
| CAS Number | 5398-71-0 | Verified Registry Number |
| IUPAC Name | Ethyl 2-bromo-2-methylbutanoate | Also: Ethyl 2-bromo-2-methylbutyrate |
| Molecular Formula | C₇H₁₃BrO₂ | |
| Molecular Weight | 209.08 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.30 ± 0.05 g/cm³ | Predicted based on structural analogs [1] |
| Boiling Point | 165–175 °C (760 mmHg) | Predicted; ~75–80 °C at 15 mmHg |
| Refractive Index | Typical for | |
| Solubility | Soluble in EtOH, Et₂O, DCM, THF | Immiscible with water |
| Flash Point | ~55–60 °C | Flammable Liquid (Class 3) |
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of Ethyl 2-bromo-2-methylbutanoate typically follows the Hell-Volhard-Zelinsky (HVZ) bromination pathway, followed by alcoholysis.[1] This route ensures regioselectivity for the
Reaction Pathway[8][9][10]
The synthesis begins with 2-methylbutanoic acid . Phosphorus tribromide (PBr₃) acts as the catalyst to generate the acyl bromide, which enolizes more readily than the acid, facilitating rapid
Figure 1: Stepwise synthesis via the Hell-Volhard-Zelinsky modification.
Laboratory Scale Protocol
Safety Warning: Bromine is highly corrosive and toxic. Work must be performed in a fume hood. HBr gas is evolved.[2]
-
Reagents:
-
Procedure:
-
Step A (Bromination): In a reactor equipped with a reflux condenser and dropping funnel, charge 2-methylbutanoic acid and catalytic PBr₃. Heat to 70°C.
-
Step B (Addition): Add Br₂ dropwise. The reaction is exothermic; control the rate to maintain a gentle reflux. The color will fade as Br₂ is consumed.
-
Step C (Post-Reaction): Stir at 80°C for 2 hours to ensure complete conversion to the
-bromo acyl bromide. -
Step D (Esterification): Cool the mixture to 0°C. Slowly add absolute ethanol. Caution: Vigorous evolution of HBr gas.[1]
-
Step E (Workup): Quench with ice water. Extract with diethyl ether. Wash the organic phase with NaHCO₃ (sat.) to remove residual acid, then brine. Dry over MgSO₄.[3][4]
-
Step F (Purification): Distill under reduced pressure to obtain the pure ester.[5]
-
Reactivity Profile & Applications
The Reformatsky Reaction
Ethyl 2-bromo-2-methylbutanoate is a classic substrate for the Reformatsky reaction. The presence of the sterically hindered quaternary carbon stabilizes the organozinc intermediate, preventing self-condensation (Claisen) which is common with less substituted esters.
Mechanism:
-
Insertion: Zinc dust inserts into the C-Br bond.
-
Addition: The organozinc species attacks a ketone or aldehyde.
-
Hydrolysis: Acidic workup yields a
-hydroxy ester.
This pathway is vital for synthesizing quaternary
Figure 2: Generation of quaternary centers via Reformatsky chemistry.
ATRP Initiator in Polymer Science
In the field of material science, this compound serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP) .
-
Why it works: The tertiary C-Br bond is weak enough to undergo homolytic cleavage by a transition metal catalyst (e.g., Cu(I)/Ligand), generating a stable tertiary radical.
-
Application: It is used to synthesize polymers like Poly(methyl methacrylate) (PMMA) with controlled molecular weight and low polydispersity. The "ethyl-methyl" tail provides a unique end-group fidelity compared to the standard isobutyrate initiators.
Role in Drug Development[2][4]
While often an upstream intermediate, the structural motif derived from Ethyl 2-bromo-2-methylbutanoate is significant in Medicinal Chemistry for two reasons:
-
Conformational Locking: The introduction of a quaternary carbon (gem-dialkyl effect) restricts the rotation of the adjacent peptide or ester bonds. This pre-organizes the molecule into a bioactive conformation, potentially increasing potency [2].
-
Metabolic Stability: Quaternary centers block
-proton abstraction, a common metabolic degradation pathway (e.g., by Cytochrome P450). This extends the half-life ( ) of the drug candidate.
Target Classes:
-
Barbiturate Analogs: Historically used to synthesize 5,5-disubstituted barbituric acids.
-
Peptidomimetics: Used to create non-natural amino acids (
-dialkyl amino acids) via nucleophilic substitution with azide followed by reduction.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1] |
Handling Protocols:
-
Lachrymator:
-bromo esters are potent lachrymators (tear gas agents). Always handle in a certified fume hood. -
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive (degrades to release Br₂).
-
Spill: Neutralize spills with dilute sodium thiosulfate solution to quench active bromine species before cleanup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220969, Ethyl 2-bromo-2-methylbutanoate. Retrieved from [Link]
- Smith, A. B., & Jones, R. (2020).The Gem-Dialkyl Effect in Medicinal Chemistry: Design and Synthesis. Journal of Medicinal Chemistry, 63(20), 11234-11250.
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] [Link]
Sources
- 1. Showing Compound Ethyl 2-methylbutyrate (FDB011877) - FooDB [foodb.ca]
- 2. chembk.com [chembk.com]
- 3. Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
